(R)-alpha-tert-Butyl-6-bromo-2-pyridinemethanol
Overview
Description
(R)-alpha-tert-Butyl-6-bromo-2-pyridinemethanol is a useful research compound. Its molecular formula is C10H14BrNO and its molecular weight is 244.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Application in Chiral Synthesis : (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one, a related compound, is used for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This process involves diastereoselective catalytic hydrogenation and hydrolytic cleavage, highlighting the compound's role in stereoselective synthesis (Noda & Seebach, 1987).
Formation of Complex Molecular Structures : A related compound, (R)-(-)-tert-butyl methyl sulfoxide, has been utilized in the synthesis of alpha-aryl esters via palladium-catalyzed coupling, demonstrating the compound's versatility in creating complex molecular structures (Jørgensen et al., 2002).
Catalytic Applications : The compound's derivatives have been used in catalytic reactions, such as iridium-catalyzed alpha-alkylation of acetates, signifying its potential in catalysis and organic synthesis (Iuchi et al., 2010).
Enantioselective Synthesis : It has played a role in the enantioselective synthesis of organic compounds, such as the phase-transfer catalytic alkylation to create (R)-alpha-alkylserines, an example of its use in producing chiral molecules (Lee et al., 2005).
Kinetic Studies : The kinetic resolution and mechanism of transesterification of (R,S)-α-methyl-4-pyridinemethanol, a related compound, were investigated, providing insights into the reaction mechanisms and kinetics in organic chemistry (Magadum & Yadav, 2017).
Properties
IUPAC Name |
(1R)-1-(6-bromopyridin-2-yl)-2,2-dimethylpropan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO/c1-10(2,3)9(13)7-5-4-6-8(11)12-7/h4-6,9,13H,1-3H3/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSWDTYTRLYBQA-VIFPVBQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H](C1=NC(=CC=C1)Br)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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